![molecular formula C21H42N2O3 B1621764 1-Propanaminium, N-(carboxymethyl)-N,N-dimethyl-3-[(1-oxotetradecyl)amino]-, inner salt CAS No. 59272-84-3](/img/structure/B1621764.png)
1-Propanaminium, N-(carboxymethyl)-N,N-dimethyl-3-[(1-oxotetradecyl)amino]-, inner salt
Overview
Description
1-Propanaminium, N-(carboxymethyl)-N,N-dimethyl-3-[(1-oxotetradecyl)amino]-, inner salt is a useful research compound. Its molecular formula is C21H42N2O3 and its molecular weight is 370.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antistatic; Cleansing; Foam boosting; Hair conditioning; Skin conditioning; Surfactant. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Ionic Polymers and Metal Salts Applications
Polymers Based on Divalent Metal Salts
Divalent metal salts of p-aminobenzoic acid serve as starting materials for synthesizing ionic polymers, where metal is firmly incorporated. These polymers, obtained through reactions with amino and epoxy groups, show significant impact strength due to metal-containing cured resins obtained by crosslinking through etherification of bisepoxide with the salts. Such materials have potential applications in creating high-strength, metal-incorporated polymers for various industrial applications (H. Matsuda, 1997).
Food Safety and Sodium Reduction
Antimicrobial Properties of Sodium Chloride
Sodium chloride, or table salt, plays a crucial role in food safety by inhibiting the growth of pathogenic and spoilage microorganisms. Its efficacy against bacteria such as Clostridium botulinum in processed meats and cheeses highlights the necessity of sodium salts in producing safe, wholesome foods. This underscores the importance of balancing sodium reduction with maintaining microbial food safety (P. Taormina, 2010).
Environmental and Agricultural Applications
Plant-Growth-Promoting Rhizobacteria (PGPR)
Saline soils pose a significant challenge to agriculture, but PGPR has been shown to improve crop growth in such conditions. These beneficial bacteria help counteract osmotic stress and enhance plant growth by improving nutrient uptake, hydration, and resistance to diseases. This area of research offers promising strategies for enhancing crop production in salt-affected soils, contributing to sustainable agricultural practices (Diby Paul & H. Lade, 2014).
Carbon Capture and Storage (CCS)
Amino Acid Salt Solutions for CO2 Capture
Amino acid salt (AAS) solutions present a promising approach for CO2 capture, offering environmental benefits with lower evaporation and fewer degradation issues compared to traditional amine solutions. The review of CO2 capture using AASs provides insights into the thermodynamics, kinetics, and application of blended solutions containing AASs, highlighting the potential for effective carbon capture strategies to mitigate greenhouse gas emissions (Zhien Zhang et al., 2018).
properties
IUPAC Name |
2-[dimethyl-[3-(tetradecanoylamino)propyl]azaniumyl]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H42N2O3/c1-4-5-6-7-8-9-10-11-12-13-14-16-20(24)22-17-15-18-23(2,3)19-21(25)26/h4-19H2,1-3H3,(H-,22,24,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGCUAFIULMNFPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NCCC[N+](C)(C)CC(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H42N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9041283 | |
Record name | 1-Propanaminium, N-(carboxymethyl)-N,N-dimethyl-3-[(1-oxotetradecyl)amino]-, inner salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9041283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 1-Propanaminium, N-(carboxymethyl)-N,N-dimethyl-3-[(1-oxotetradecyl)amino]-, inner salt | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
59272-84-3 | |
Record name | Myristamidopropyl betaine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59272-84-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(Carboxymethyl)-N,N-dimethyl-3-((1-oxotetradecyl)amino)-1-propa- naminium hydroxide, inner salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059272843 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Propanaminium, N-(carboxymethyl)-N,N-dimethyl-3-[(1-oxotetradecyl)amino]-, inner salt | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Propanaminium, N-(carboxymethyl)-N,N-dimethyl-3-[(1-oxotetradecyl)amino]-, inner salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9041283 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (carboxymethyl)dimethyl-3-[(1-oxotetradecyl)amino]propylammonium hydroxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.058 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MYRISTAMIDOPROPYL BETAINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4V55I1QW8M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.